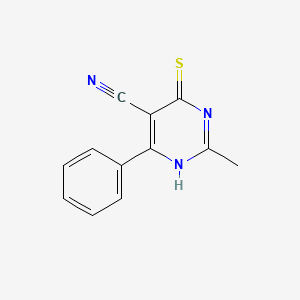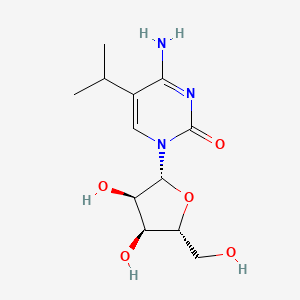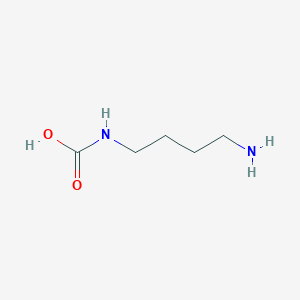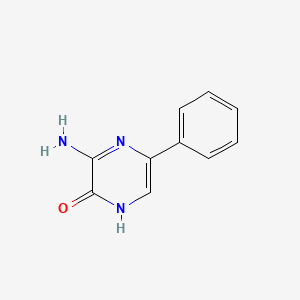
5-Cyano-2-methyl-6-phenyl-4-thioxo-3,4-dihydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-phenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the class of thioxopyrimidines.
Preparation Methods
The synthesis of 2-Methyl-6-phenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile typically involves cyclization reactions. The most common synthetic routes include [3+3], [4+2], and [5+1] cyclization processes or domino reactions . These methods often involve the interaction of 2-halo derivatives with sulfur-containing reagents under specific reaction conditions . Industrial production methods may vary, but they generally follow similar principles to ensure the efficient and scalable synthesis of the compound.
Chemical Reactions Analysis
2-Methyl-6-phenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfur-containing reagents, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .
Scientific Research Applications
In chemistry, it serves as a versatile building block for the synthesis of various heterocyclic compounds . In biology and medicine, it exhibits a wide range of biological activities, including antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties . These properties make it a promising candidate for the development of new therapeutic agents and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-phenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and receptors, thereby modulating cellular processes such as inflammation, oxidative stress, and cell proliferation . The specific molecular targets and pathways involved may vary depending on the biological activity being studied.
Comparison with Similar Compounds
2-Methyl-6-phenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile can be compared with other similar compounds, such as 2-thioxopyrimidines and their condensed analogs . These compounds share similar structural features and biological activities but may differ in their specific chemical properties and applications. For example, some 2-thioxopyrimidines may exhibit stronger antioxidant or anticancer activities compared to 2-Methyl-6-phenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile . Other similar compounds include triazole-pyrimidine hybrids, which have been studied for their neuroprotective and anti-neuroinflammatory properties .
Properties
CAS No. |
13996-07-1 |
|---|---|
Molecular Formula |
C12H9N3S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
2-methyl-6-phenyl-4-sulfanylidene-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H9N3S/c1-8-14-11(9-5-3-2-4-6-9)10(7-13)12(16)15-8/h2-6H,1H3,(H,14,15,16) |
InChI Key |
XZABCLSHFJAYMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=S)C(=C(N1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B15213146.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-phenyl-](/img/structure/B15213152.png)
![3-Butyl-7-chlorotriazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15213158.png)

![N-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B15213183.png)


![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B15213204.png)





